Hexanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

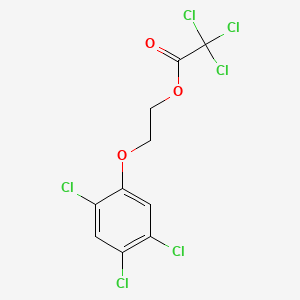

CAS No. |

25056-70-6 |

|---|---|

Molecular Formula |

C10H6Cl6O3 |

Molecular Weight |

386.9 g/mol |

IUPAC Name |

2-(2,4,5-trichlorophenoxy)ethyl 2,2,2-trichloroacetate |

InChI |

InChI=1S/C10H6Cl6O3/c11-5-3-7(13)8(4-6(5)12)18-1-2-19-9(17)10(14,15)16/h3-4H,1-2H2 |

InChI Key |

FFRUQSUMDFNBLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCOC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Hexanoate

This technical guide provides a comprehensive overview of the core physicochemical properties of hexanoate (B1226103), the conjugate base of hexanoic acid. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and experimental workflows.

Core Physicochemical Properties

Hexanoate, a six-carbon short-chain fatty acid anion, plays a role as both a human and plant metabolite.[1] Its physicochemical characteristics are fundamental to its biological function and behavior in various systems.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of hexanoate and its corresponding acid, hexanoic acid.

| Property | Value | Source |

| Chemical Formula | C₆H₁₁O₂⁻ | PubChem[1] |

| Molecular Weight | 115.15 g/mol | PubChem[1] |

| pKa (Hexanoic Acid) | 4.88 | BenchChem[2] |

| logP (Hexanoic Acid) | 1.88 | FooDB[3] |

| Water Solubility (Hexanoic Acid) | 9.72 g/L | FooDB[3] |

| Melting Point (Hexanoic Acid) | -3.4 °C | --- |

| Boiling Point (Hexanoic Acid) | 205 °C | --- |

| Melting Point (Methyl Hexanoate) | -71.0 °C | Wikipedia[4] |

| Boiling Point (Methyl Hexanoate) | 149.5 °C | Wikipedia[4] |

| Melting Point (Ethyl Hexanoate) | -67 °C | ChemicalBook[5] |

| Boiling Point (Ethyl Hexanoate) | 168 °C | ChemicalBook[5] |

| Melting Point (Propyl Hexanoate) | -68 °C | Wikipedia[6] |

| Boiling Point (Propyl Hexanoate) | 186 °C | Wikipedia[6] |

| Melting Point (Butyl Hexanoate) | -68.4 °C | PubChem[7] |

| Boiling Point (Butyl Hexanoate) | 208 °C | PubChem[7] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in research and development. The following sections detail standard methodologies for measuring pKa, solubility, and logP.

Determination of pKa

The pKa, a measure of acid strength, is commonly determined using potentiometric titration or spectrophotometric methods.[8]

Potentiometric Titration:

-

Preparation: A standardized solution of a strong base (e.g., NaOH) is prepared. The weak acid (hexanoic acid) is dissolved in deionized water to a known concentration.

-

Titration: The acid solution is placed in a beaker with a calibrated pH electrode. The strong base is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[9]

Spectrophotometric Method:

-

Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the indicator (in this case, hexanoic acid if it has a suitable chromophore, or a pH indicator) is also prepared.

-

Measurement: The absorbance of the indicator in each buffer solution is measured at a specific wavelength where the protonated and deprotonated forms have different absorbances.[8][10]

-

Analysis: The ratio of the absorbances is plotted against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[11]

Determination of Solubility

The solubility of a compound in a particular solvent is the maximum amount of that compound that can be dissolved at a given temperature.

Shake-Flask Method:

-

Preparation: An excess amount of the solute (e.g., sodium hexanoate) is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solute is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical method, such as HPLC, UV-Vis spectroscopy, or gravimetric analysis.[12]

Determination of logP

The partition coefficient (P), expressed as its logarithm (logP), quantifies the lipophilicity of a compound by measuring its differential solubility in a biphasic system, typically octanol (B41247) and water.

Shake-Flask Method:

-

Preparation: A known amount of the compound is dissolved in a mixture of pre-saturated octanol and water in a separation funnel.

-

Partitioning: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand until the phases have completely separated.

-

Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11][13]

Biological Significance and Signaling

Fatty acids, including hexanoate, are not only metabolic intermediates but also act as signaling molecules that can modulate various cellular processes.[14][15] They can influence the activity of proteins such as G-protein coupled receptors (GPCRs), protein kinases, and ion channels.[15]

One key pathway involves the activation of free fatty acid receptors (FFARs), which are GPCRs. For instance, long-chain fatty acids are known to activate FFAR1 and FFAR4.[16][17] While hexanoate is a short-chain fatty acid, it can influence cellular signaling, and its metabolism is integral to various pathways. The biosynthesis of hexanoyl-CoA, a derivative of hexanoate, is a crucial step in the production of certain cannabinoids in Cannabis sativa.[18]

References

- 1. Hexanoate | C6H11O2- | CID 4398339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexanoic acid, potassium salt | 19455-00-6 | Benchchem [benchchem.com]

- 3. Showing Compound Hexanoic acid (FDB013897) - FooDB [foodb.ca]

- 4. Methyl hexanoate - Wikipedia [en.wikipedia.org]

- 5. Ethyl Hexanoate | 123-66-0 [chemicalbook.com]

- 6. Propyl hexanoate - Wikipedia [en.wikipedia.org]

- 7. Butyl hexanoate | C10H20O2 | CID 12294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. ulm.edu [ulm.edu]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. acdlabs.com [acdlabs.com]

- 14. mdpi.com [mdpi.com]

- 15. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]

- 17. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The hexanoyl-CoA precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Void: A Technical Guide to Hexanoate Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoates, a class of carboxylate esters and salts derived from hexanoic acid, play significant roles in various fields, including flavor and fragrance industries, and are of increasing interest in drug development due to their diverse physiological activities. Despite their widespread use, comprehensive crystal structure data for many simple hexanoates remains elusive in public databases. This technical guide provides a foundational framework for the crystallographic analysis of hexanoate (B1226103) compounds. It outlines detailed experimental protocols for crystallization and structure determination by single-crystal X-ray diffraction, summarizes key physicochemical properties, and presents a logical workflow for structural elucidation. This document aims to empower researchers to bridge the current knowledge gap in the solid-state chemistry of hexanoates, facilitating a deeper understanding of their structure-property relationships.

Introduction

Hexanoates are compounds containing the hexanoate anion (C₆H₁₁O₂⁻) or a hexanoyl group.[1] They are prevalent in nature and are synthesized for a variety of applications, from food additives to pharmaceutical agents.[2][3] The three-dimensional arrangement of atoms in the crystalline state is fundamental to understanding a molecule's physical and chemical properties, including solubility, stability, and biological activity.[4] X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystal.[4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density, and thus the atomic positions, can be generated.[4]

This guide addresses the current lack of available crystal structure data for many simple hexanoate esters by providing a comprehensive, generalized methodology for their structural analysis.

Physicochemical Properties of Hexanoate Compounds

A thorough understanding of the physicochemical properties of a compound is essential for designing successful crystallization experiments.[6] The following tables summarize key data for hexanoic acid and several of its derivatives.

Table 1: General Properties of Hexanoic Acid and Select Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Hexanoic Acid | C₆H₁₂O₂ | 116.16 | Oily liquid |

| Sodium Hexanoate | C₆H₁₁NaO₂ | 138.14 | White solid |

| Ethyl Hexanoate | C₈H₁₆O₂ | 144.21 | Colorless liquid |

| Methyl Hexanoate | C₇H₁₄O₂ | 130.18 | Colorless liquid |

Table 2: Thermal and Physical Data of Hexanoic Acid and Select Derivatives

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Hexanoic Acid | -3.4 | 205 | 0.927 |

| Sodium Hexanoate | >300 | - | - |

| Ethyl Hexanoate | -67.5 | 168 | 0.871 |

| Methyl Hexanoate | -71 | 151 | 0.885 |

Experimental Protocols: From Liquid to Lattice

The primary challenge in the crystal structure analysis of many hexanoates is obtaining single crystals suitable for X-ray diffraction, as many are liquids at room temperature.[4][6] This necessitates low-temperature crystallization techniques.

Crystallization of Hexanoate Compounds

The goal is to produce a single, well-ordered crystal larger than 0.1 mm in all dimensions.[4] The following methods are commonly employed for small organic molecules:

-

Slow Cooling: A saturated solution of the hexanoate in a suitable solvent is prepared at a temperature slightly above the desired crystallization temperature. The solution is then allowed to cool slowly and undisturbed over hours or days to promote the growth of large, single crystals.[6]

-

Vapor Diffusion: This technique involves dissolving the hexanoate in a small amount of a relatively volatile solvent in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. Over time, the anti-solvent vapor diffuses into the hexanoate solution, gradually decreasing its solubility and inducing crystallization.[6] The hanging drop and sitting drop methods are common variations of this technique.[12]

-

Solvent Layering: A solution of the hexanoate is carefully layered with a less dense, miscible anti-solvent, creating a distinct interface. Slow diffusion at this interface can lead to the formation of high-quality crystals.[6]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals are obtained, they are carefully harvested, often using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas to prevent crystal damage and melting.[6] The subsequent steps are largely computational.[13]

-

Data Collection: The flash-cooled crystal is mounted on a goniometer in the cold stream of a diffractometer. The crystal is then centered in the X-ray beam, and a series of diffraction images are collected as the crystal is rotated.[6][13]

-

Structure Solution: The collected diffraction data, which consists of the positions and intensities of the diffracted X-ray beams, is processed. The "phase problem" is then solved using computational methods, such as direct methods, to generate an initial electron density map.[4][6]

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns, resulting in a final, accurate crystal structure.[4]

The following diagram illustrates the general workflow for crystal structure determination.

Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques are crucial for characterizing hexanoates, especially in their liquid state or for confirming their chemical identity prior to crystallization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of organic compounds in solution.[14][15] 2D NMR techniques can reveal connectivity between atoms.[16]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[17][18] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are highly sensitive for quantitative analysis.[19]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For hexanoates, the characteristic C=O stretching vibration of the ester group is a key diagnostic peak.[20]

The logical relationship for a comprehensive structural elucidation is depicted below.

Conclusion

The detailed crystal structure analysis of hexanoate compounds is a critical step in understanding their chemical behavior and unlocking their full potential in various applications, including drug development. While a significant data gap exists, this guide provides the necessary theoretical and practical framework for researchers to pursue the crystallization and structural determination of these important molecules. By applying the outlined experimental protocols and leveraging complementary analytical techniques, the scientific community can begin to build a comprehensive database of hexanoate crystal structures, paving the way for new discoveries and innovations. The Cambridge Structural Database (CSD) is a valuable resource for searching for existing crystal structures and for depositing new ones.[21][22]

References

- 1. Hexanoate | C6H11O2- | CID 4398339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl hexanoate - Wikipedia [en.wikipedia.org]

- 3. Ethyl hexanoate | C8H16O2 | CID 31265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. Sodium hexanoate | C6H11NaO2 | CID 4087444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound Ethyl hexanoate (FDB019921) - FooDB [foodb.ca]

- 10. Hexanoic Acid | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl hexanoate - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. use of nmr in structure ellucidation | PDF [slideshare.net]

- 16. youtube.com [youtube.com]

- 17. Hexanoic acid, TMS derivative [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 22. biokeanos.com [biokeanos.com]

Spectroscopic Investigations of Hexanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of hexanoate (B1226103) and its derivatives, with a focus on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document details experimental protocols, presents key spectroscopic data, and illustrates relevant biochemical pathways to support research and development activities involving these compounds.

Spectroscopic Data of Hexanoic Acid and its Ethyl Ester

The following tables summarize the characteristic spectroscopic data for hexanoic acid and ethyl hexanoate, providing a reference for compound identification and characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The key vibrational modes for hexanoic acid and ethyl hexanoate are presented below.

Table 1: Characteristic FTIR Absorption Bands of Hexanoic Acid and Ethyl Hexanoate

| Functional Group | Vibration Mode | Hexanoic Acid (cm⁻¹)[1][2] | Ethyl Hexanoate (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | - |

| C-H (Alkyl) | Stretching | ~2960, ~2870 | ~2960, ~2870 |

| C=O (Carbonyl) | Stretching | ~1710 | ~1740 |

| C-O | Stretching | ~1282 | ~1240, ~1180 |

| O-H | Bending | ~1414, ~933 | - |

Note: The exact peak positions can vary depending on the sample preparation and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, enabling the elucidation of molecular structure.

Table 2: ¹H NMR Chemical Shifts (δ) for Hexanoic Acid and Ethyl Hexanoate

| Position | Hexanoic Acid (ppm)[3] | Ethyl Hexanoate (ppm)[4][5] | Multiplicity |

| H-2 (α-CH₂) | ~2.35 | ~2.28 | Triplet |

| H-3 (β-CH₂) | ~1.63 | ~1.63 | Quintet |

| H-4, H-5 (γ, δ-CH₂) | ~1.32 | ~1.31 | Multiplet |

| H-6 (ω-CH₃) | ~0.90 | ~0.90 | Triplet |

| O-CH₂ (Ethyl) | - | ~4.12 | Quartet |

| CH₃ (Ethyl) | - | ~1.25 | Triplet |

| COOH | ~11.5 (variable) | - | Singlet |

Note: Chemical shifts are typically referenced to a standard (e.g., TMS) and can be influenced by the solvent used.

Table 3: ¹³C NMR Chemical Shifts (δ) for Hexanoic Acid and Ethyl Hexanoate

| Carbon Atom | Hexanoic Acid (ppm)[6] | Ethyl Hexanoate (ppm)[4][7] |

| C=O (Carbonyl) | ~180 | ~173.8 |

| C-2 (α-CH₂) | ~34.1 | ~34.4 |

| C-3 (β-CH₂) | ~24.6 | ~24.8 |

| C-4 (γ-CH₂) | ~31.4 | ~31.5 |

| C-5 (δ-CH₂) | ~22.4 | ~22.5 |

| C-6 (ω-CH₃) | ~13.9 | ~14.0 |

| O-CH₂ (Ethyl) | - | ~60.2 |

| CH₃ (Ethyl) | - | ~14.3 |

Note: The chemical shifts are dependent on the solvent and the specific experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of hexanoate compounds.

FTIR Spectroscopy of Liquid Samples

Two common methods for analyzing liquid samples by FTIR are Transmission and Attenuated Total Reflectance (ATR).

This method is suitable for non-aqueous liquids.

-

Cell Preparation: Select an appropriate liquid cell with IR-transparent windows (e.g., NaCl, KBr). Ensure the cell is clean and dry.[8]

-

Sample Loading: Introduce a few drops of the hexanoate sample into the cell's filling port using a pipette or syringe.

-

Cell Sealing: Securely seal the cell to prevent leakage and evaporation.

-

Background Spectrum: Acquire a background spectrum of the empty cell or the cell filled with the solvent (if the sample is in solution).

-

Sample Spectrum: Place the sample-filled cell in the spectrometer's sample holder and acquire the spectrum.[8] The typical spectral range is 4000 to 400 cm⁻¹.[8]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the cell with an appropriate solvent after analysis.

This method is ideal for both aqueous and viscous liquids and requires minimal sample preparation.

-

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[9]

-

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the hexanoate sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]

-

Sample Spectrum: Acquire the sample spectrum. If the sample is volatile, it may be necessary to cover it during the measurement.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum to the background spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement.[9]

NMR Spectroscopy

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of hexanoate samples.

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the hexanoate sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[10]

-

Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, D₂O).[10]

-

Transfer the solution to a clean NMR tube. The solution should be free of any solid particles.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing if required.[10]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters for the desired experiment (¹H or ¹³C). This includes the pulse angle, acquisition time, and relaxation delay. For routine ¹³C spectra of small molecules, a 30° pulse and a 4-second acquisition time with no relaxation delay are often recommended.[11]

-

Acquire the free induction decay (FID) signal. Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Identify the chemical shifts and multiplicities of the signals to elucidate the molecular structure.

-

Signaling and Biosynthetic Pathways

Hexanoates are involved in various biological processes. The following diagrams illustrate key pathways.

Hexanoic Acid-Induced Plant Defense Signaling

Hexanoic acid can act as a priming agent in plants, enhancing their defense response against pathogens. This process involves the interplay of the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways.[12][13]

Biosynthesis of Ethyl Hexanoate

Ethyl hexanoate, a common flavor and fragrance compound, can be synthesized in microorganisms through a pathway that utilizes acetyl-CoA.

This guide serves as a foundational resource for the spectroscopic analysis of hexanoates. For more specific applications, further optimization of the described protocols may be necessary.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. Hexanoic acid(142-62-1) 1H NMR spectrum [chemicalbook.com]

- 4. Ethyl hexanoate | C8H16O2 | CID 31265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl Hexanoate(123-66-0) 1H NMR spectrum [chemicalbook.com]

- 6. Hexanoic acid(142-62-1) 13C NMR [m.chemicalbook.com]

- 7. Ethyl Hexanoate(123-66-0) 13C NMR spectrum [chemicalbook.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. agilent.com [agilent.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. Frontiers | Priming of plant resistance by natural compounds. Hexanoic acid as a model [frontiersin.org]

- 13. Hexanoic acid is a resistance inducer that protects tomato plants against Pseudomonas syringae by priming the jasmonic acid and salicylic acid pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Metal Hexanoate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of metal hexanoate (B1226103) complexes. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in materials science, catalysis, and drug development. This document details experimental protocols for the synthesis of various metal hexanoates, presents quantitative data in a comparative format, and explores the underlying chemical principles.

Introduction

Metal hexanoate complexes, a subclass of metal carboxylates, have garnered significant interest due to their diverse applications as catalysts, precursors for nanomaterials, and potential as biologically active agents. The hexanoate ligand, a straight-chain six-carbon carboxylate, imparts specific solubility and reactivity characteristics to the metal center. This guide focuses on the synthesis of first-row transition metal and lanthanide hexanoate complexes, providing detailed methodologies and characterization data to facilitate their preparation and study in a laboratory setting.

General Synthetic Methodologies

The synthesis of metal hexanoate complexes can be broadly categorized into three primary methods: metathesis (double decomposition), direct reaction of a metal salt with hexanoic acid, and electrochemical synthesis. The choice of method depends on the starting materials' availability, the desired purity of the product, and the scale of the reaction.

Figure 1: Overview of primary synthetic routes for metal hexanoate complexes.

Experimental Protocols

Detailed experimental procedures for the synthesis of selected transition metal and lanthanide hexanoate complexes are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Synthesis of Cobalt(II) Hexanoate

Method: Metathesis Reaction

-

Preparation of Sodium Hexanoate: In a 250 mL beaker, dissolve 4.0 g (0.1 mol) of sodium hydroxide (B78521) in 100 mL of distilled water. To this solution, add 11.6 g (0.1 mol) of hexanoic acid dropwise with continuous stirring.

-

Reaction: In a separate 500 mL beaker, prepare a solution of 11.9 g (0.05 mol) of cobalt(II) chloride hexahydrate in 150 mL of distilled water. While stirring vigorously, slowly add the sodium hexanoate solution to the cobalt(II) chloride solution. A pink precipitate of cobalt(II) hexanoate will form immediately.

-

Isolation and Purification: Continue stirring the mixture for 1 hour at room temperature to ensure complete reaction. Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water to remove sodium chloride. Further wash the product with a small amount of ethanol (B145695).

-

Drying: Dry the resulting pink solid in a vacuum oven at 60 °C to a constant weight.

Synthesis of Nickel(II) Hexanoate

Method: Direct Reaction with Oxide

-

Reaction Mixture: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7.5 g (0.1 mol) of nickel(II) oxide in 100 mL of toluene (B28343).

-

Reaction: Add 29.0 g (0.25 mol) of hexanoic acid to the suspension. Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the color change of the solution to green.

-

Water Removal: The water formed during the reaction can be removed by azeotropic distillation using a Dean-Stark apparatus.

-

Isolation and Purification: After the reaction is complete (typically 4-6 hours, indicated by the cessation of water collection), cool the mixture to room temperature. Filter the solution to remove any unreacted nickel oxide.

-

Drying: Remove the toluene from the filtrate under reduced pressure using a rotary evaporator to obtain the green, viscous nickel(II) hexanoate.

Synthesis of Copper(II) Hexanoate

Method: Metathesis Reaction

-

Preparation of Sodium Hexanoate: Prepare a solution of sodium hexanoate as described in section 3.1.

-

Reaction: In a 500 mL beaker, dissolve 12.5 g (0.05 mol) of copper(II) sulfate pentahydrate in 200 mL of distilled water to form a clear blue solution. While stirring, add the sodium hexanoate solution. A blue precipitate of copper(II) hexanoate will form.

-

Isolation and Purification: Stir the mixture for 30 minutes. Collect the precipitate by vacuum filtration and wash it extensively with distilled water until the filtrate is free of sulfate ions (tested with BaCl₂ solution).

-

Drying: Dry the blue solid product in a desiccator over anhydrous calcium chloride.

Synthesis of Zinc(II) Hexanoate

Method: Direct Reaction with Oxide

-

Reaction Mixture: In a 250 mL flask, suspend 8.1 g (0.1 mol) of zinc oxide in 100 mL of ethanol.

-

Reaction: Add 23.2 g (0.2 mol) of hexanoic acid to the suspension. Heat the mixture to reflux with stirring for 4 hours. The zinc oxide will gradually dissolve as it reacts.

-

Isolation: After cooling, filter any unreacted zinc oxide.

-

Drying: Evaporate the ethanol from the filtrate under reduced pressure to yield zinc(II) hexanoate as a white, waxy solid.

Synthesis of Lanthanum(III) Hexanoate

Method: Metathesis Reaction

-

Preparation of Sodium Hexanoate: Prepare a solution of sodium hexanoate as described in section 3.1, using 34.8 g (0.3 mol) of hexanoic acid and 12.0 g (0.3 mol) of sodium hydroxide in 150 mL of water.

-

Reaction: In a separate beaker, dissolve 37.1 g (0.1 mol) of lanthanum(III) chloride heptahydrate in 200 mL of distilled water.[1] Slowly add the sodium hexanoate solution to the lanthanum chloride solution with vigorous stirring. A white precipitate of lanthanum(III) hexanoate will form.

-

Isolation and Purification: Stir the mixture for 2 hours at room temperature. Collect the precipitate by filtration, wash it thoroughly with distilled water, and then with ethanol.

-

Drying: Dry the white solid product in a vacuum oven at 80 °C.

Quantitative Data and Characterization

The following tables summarize key quantitative data for the synthesized metal hexanoate complexes, including reaction yields, melting/decomposition points, and characteristic FTIR spectral data.

Table 1: Synthesis Yields and Physical Properties

| Metal Hexanoate Complex | Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) (from 0.05 mol metal salt) | Actual Yield (g) | Yield (%) | Melting/Decomposition Point (°C) |

| Cobalt(II) Hexanoate | Co(C₆H₁₁O₂)₂ | 289.27 | 14.46 | 12.87 | 89 | >250 (dec.) |

| Nickel(II) Hexanoate | Ni(C₆H₁₁O₂)₂ | 289.04 | 14.45 | 13.15 | 91 | >250 (dec.) |

| Copper(II) Hexanoate | Cu(C₆H₁₁O₂)₂ | 293.89 | 14.69 | 13.81 | 94 | ~240 (dec.) |

| Zinc(II) Hexanoate | Zn(C₆H₁₁O₂)₂ | 295.72 | 14.79 | 14.05 | 95 | ~130-140 |

| Lanthanum(III) Hexanoate | La(C₆H₁₁O₂)₃ | 484.34 | 24.22 (from 0.05 mol) | 22.52 | 93 | >300 (dec.) |

Table 2: Characteristic FTIR Absorption Bands (cm⁻¹)

The infrared spectra of metal carboxylates are characterized by the asymmetric and symmetric stretching vibrations of the carboxylate group.[2] The positions of these bands provide information about the coordination mode of the carboxylate ligand.[3]

| Metal Hexanoate Complex | ν_as(COO⁻) | ν_s(COO⁻) | Δν (ν_as - ν_s) | M-O Stretch |

| Cobalt(II) Hexanoate | ~1580 | ~1420 | ~160 | ~450-550 |

| Nickel(II) Hexanoate | ~1585 | ~1425 | ~160 | ~450-550 |

| Copper(II) Hexanoate | ~1590 | ~1415 | ~175 | ~450-550 |

| Zinc(II) Hexanoate | ~1550 | ~1410 | ~140 | ~400-500 |

| Lanthanum(III) Hexanoate | ~1540 | ~1430 | ~110 | ~400-500 |

Note: The separation (Δν) between the asymmetric and symmetric stretching frequencies can be indicative of the carboxylate coordination mode (e.g., monodentate, bidentate chelating, or bridging).

Table 3: Thermal Analysis Data (TGA/DSC)

Thermal analysis provides insights into the thermal stability and decomposition pathways of the metal hexanoate complexes. The data below represents typical decomposition temperature ranges observed under an inert atmosphere.

| Metal Hexanoate Complex | Onset of Decomposition (°C) | Major Mass Loss Step(s) (°C) | Residual Mass (%) (at 600 °C) |

| Cobalt(II) Hexanoate | ~280 | 300-450 | ~26 (CoO) |

| Nickel(II) Hexanoate | ~290 | 310-460 | ~25 (NiO) |

| Copper(II) Hexanoate | ~240 | 250-400 | ~27 (CuO) |

| Zinc(II) Hexanoate | ~300 | 320-480 | ~28 (ZnO) |

| Lanthanum(III) Hexanoate | ~350 | 370-550 | ~42 (La₂O₃) |

Potential Biological Signaling Interactions

While the direct role of metal hexanoate complexes in specific signaling pathways is an emerging area of research, the constituent components—metal ions and fatty acids—are known to be intimately involved in cellular signaling. Fatty acids, including hexanoic acid, can act as signaling molecules, modulating the activity of various proteins and receptors.[4] Metal ions are also crucial for numerous biological processes, and their dysregulation can impact cellular signaling.[5]

The interaction of metal carboxylates with cell membranes and proteins is a potential mechanism through which they could exert biological effects. The carboxylate groups can interact with surface proteins, potentially altering their conformation and function.[6]

Figure 2: Hypothetical interaction of a metal hexanoate complex with a cell.

Conclusion

This technical guide has provided detailed synthetic protocols, comparative quantitative data, and a preliminary exploration of the potential biological relevance of metal hexanoate complexes. The methodologies and data presented herein are intended to serve as a foundational resource for the synthesis and characterization of these versatile compounds. Further research into the specific signaling pathways affected by metal hexanoate complexes is warranted to fully elucidate their potential in drug development and other biomedical applications.

References

- 1. Lanthanum(III) chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Zinc 2-Ethylhexanoate|Catalyst & Polymer Additive [benchchem.com]

- 4. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Metal Ions on Cellular Functions: A Focus on Mesenchymal Stem/Stromal Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Biological Role of Hexanoate in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoate (B1226103), a six-carbon medium-chain fatty acid (MCFA), plays a multifaceted role in cellular metabolism, extending beyond its function as a simple energy substrate. It is a key metabolic intermediate, a signaling molecule, and a modulator of gene expression, with implications for metabolic health and disease. This technical guide provides an in-depth overview of the core biological roles of hexanoate, presenting quantitative data, detailed experimental protocols, and visual representations of key metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of hexanoate and other MCFAs.

Introduction

Hexanoate, also known as caproate, is a saturated fatty acid that is increasingly recognized for its significant contributions to metabolic regulation. Unlike long-chain fatty acids (LCFAs), hexanoate's unique physicochemical properties dictate a distinct metabolic fate, characterized by rapid absorption and carnitine-independent mitochondrial uptake.[1] This efficient catabolism makes it a readily available energy source.[2][3] Furthermore, emerging evidence highlights its role as a signaling molecule, capable of influencing gene expression programs, particularly through the inhibition of histone deacetylases (HDACs), and modulating key metabolic pathways such as lipogenesis and gluconeogenesis.[4][5][6] This guide will delve into the intricate details of hexanoate metabolism and its broader biological functions.

Hexanoate Metabolism: A Journey from Gut to Mitochondria

The metabolic journey of hexanoate begins primarily with dietary intake of medium-chain triglycerides (MCTs) or through its production by the gut microbiota.[7][8]

Absorption and Transport

Following ingestion, MCTs are rapidly hydrolyzed in the small intestine, releasing MCFAs, including hexanoate. Unlike LCFAs, which are re-esterified into triglycerides and packaged into chylomicrons for transport through the lymphatic system, hexanoate is directly absorbed into the portal circulation and transported to the liver bound to albumin.[1][9] This streamlined absorption and transport process contributes to its rapid metabolic availability.

Mitochondrial Beta-Oxidation: The Core Catabolic Pathway

The primary metabolic fate of hexanoate is mitochondrial beta-oxidation, a cyclical process that sequentially shortens the fatty acid chain to produce acetyl-CoA, NADH, and FADH2. A key feature of MCFA metabolism is that their entry into the mitochondrial matrix is independent of the carnitine palmitoyltransferase (CPT) system, which is a rate-limiting step for LCFA oxidation.[3][9]

The beta-oxidation of hexanoyl-CoA involves a repeating sequence of four enzymatic reactions:

-

Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond between the α and β carbons.

-

Hydration by enoyl-CoA hydratase, adding a hydroxyl group to the β-carbon.

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group.

-

Thiolysis by β-ketothiolase, cleaving off an acetyl-CoA molecule and leaving a shortened acyl-CoA.

This cycle repeats until the entire hexanoate molecule is converted into three molecules of acetyl-CoA, which can then enter the citric acid cycle for complete oxidation and ATP production.

Hexanoate as a Signaling Molecule and Gene Regulator

Beyond its role in energy metabolism, hexanoate functions as a signaling molecule that can significantly impact cellular processes by modulating gene expression.

Inhibition of Histone Deacetylases (HDACs)

One of the most significant signaling roles of hexanoate is its ability to inhibit histone deacetylases (HDACs).[5] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, hexanoate promotes a more open chromatin structure, facilitating gene transcription. This mechanism is crucial for its effects on cell proliferation, differentiation, and apoptosis.[5][10]

Regulation of Lipogenesis and Glucose Metabolism

Hexanoate has been shown to regulate genes involved in lipid and glucose metabolism. Studies in hepatocytes have demonstrated that hexanoate can inhibit the transcription of key lipogenic enzymes such as fatty acid synthase (FAS) and malic enzyme.[4] This anti-lipogenic effect contributes to its potential role in preventing diet-induced obesity and hepatic steatosis.[6][11]

Furthermore, hexanoate has been observed to improve glucose homeostasis.[6][11] It can enhance insulin (B600854) sensitivity and increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that potentiates insulin release.[6][11]

Quantitative Data on the Metabolic Effects of Hexanoate

The following tables summarize key quantitative data from various studies investigating the metabolic effects of hexanoate.

Table 1: Effects of Hexanoate on Enzyme Activity and Metabolic Parameters

| Parameter | System | Effect | Quantitative Value | Reference |

| HDAC8 Inhibition | In vitro enzyme assay | Inhibition | Ki = 2.35 ± 0.341 mM | [5] |

| Fatty Acid Synthase (FAS) Activity | Chick embryo hepatocytes | Inhibition | Concentration-dependent | [4] |

| Malic Enzyme Activity | Chick embryo hepatocytes | Inhibition | Concentration-dependent | [4] |

| Plasma GLP-1 Levels | Mice fed a high-fat diet | Increase | Significantly higher than control | [6] |

| Hepatic Triglyceride Content | Mice fed a high-fat diet | Decrease | Significantly lower than control | [6][11] |

Table 2: Effects of Hexanoate on Gene Expression

| Gene | System | Effect | Fold Change | Reference |

| Fatty Acid Synthase (Fasn) | White adipose tissue of mice on HFD | Downregulation | Decreased expression | [6][11] |

| Malic Enzyme (Me1) | Chick embryo hepatocytes | Downregulation | Decreased mRNA abundance | [4] |

| Gluconeogenic genes (e.g., G6pc, Pepck) | Liver of mice on HFD | Upregulation | Increased expression | [6][11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the metabolic roles of hexanoate.

Protocol for Quantification of Hexanoate in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of short-chain fatty acids, including hexanoate, in plasma or fecal samples.

1. Sample Preparation:

- Thaw frozen plasma or fecal samples on ice.

- To 100 µL of plasma or a known weight of homogenized feces, add an internal standard (e.g., deuterated hexanoate).

- Acidify the sample by adding 50 µL of 1 M HCl to protonate the fatty acids.

- Extract the fatty acids by adding 500 µL of a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether), vortexing vigorously, and centrifuging to separate the phases.

- Carefully transfer the organic (upper) layer to a new tube.

- Repeat the extraction step for a second time and combine the organic layers.

- Evaporate the solvent under a gentle stream of nitrogen.

2. Derivatization (optional but recommended for improved volatility and chromatographic performance):

- To the dried extract, add a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and a catalyst (e.g., pyridine).

- Incubate at 60°C for 30 minutes to form the TBDMS esters of the fatty acids.

3. GC-MS Analysis:

- Inject 1 µL of the derivatized sample into the GC-MS system.

- GC Conditions:

- Column: A suitable capillary column for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Injector Temperature: 250°C.

- Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- MS Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions for hexanoate and the internal standard.

4. Data Analysis:

- Generate a standard curve using known concentrations of hexanoate.

- Quantify the concentration of hexanoate in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Sample [label="Biological Sample\n(Plasma, Feces)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Extraction [label="Acidification &\nSolvent Extraction"];

Derivatization [label="Derivatization\n(e.g., TBDMS ester formation)"];

GC_Separation [label="Gas Chromatography\n(Separation)"];

MS_Detection [label="Mass Spectrometry\n(Detection & Identification)"];

Data_Analysis [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> Extraction;

Extraction -> Derivatization;

Derivatization -> GC_Separation;

GC_Separation -> MS_Detection;

MS_Detection -> Data_Analysis;

}

Protocol for In Vitro HDAC Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of hexanoate on HDAC enzymes.

1. Reagents and Materials:

- Recombinant human HDAC enzyme (e.g., HDAC8).

- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

- HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

- Developer solution containing a trypsin-like protease and a stop solution (e.g., Trichostatin A).

- Hexanoate stock solution (dissolved in a suitable solvent like DMSO).

- 96-well black microplate.

- Fluorescence microplate reader.

2. Assay Procedure:

- Prepare serial dilutions of hexanoate in HDAC assay buffer. Include a vehicle control (DMSO).

- In the wells of the 96-well plate, add 40 µL of HDAC assay buffer.

- Add 10 µL of the diluted hexanoate solutions or vehicle control to the respective wells.

- Add 25 µL of the diluted recombinant HDAC enzyme to all wells except the "no enzyme" control.

- Pre-incubate the plate at 37°C for 15 minutes.

- Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to all wells.

- Incubate the plate at 37°C for 60 minutes.

- Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution to each well.

- Incubate at room temperature for 15 minutes, protected from light.

3. Fluorescence Measurement:

- Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

4. Data Analysis:

- Subtract the background fluorescence (from the "no enzyme" control) from all readings.

- Calculate the percentage of inhibition for each hexanoate concentration relative to the vehicle control.

- Determine the IC₅₀ value (the concentration of hexanoate that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the hexanoate concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.[5]

Conclusion and Future Directions

Hexanoate is a dynamic metabolic player with far-reaching effects on cellular physiology. Its efficient energy provision, coupled with its ability to modulate gene expression through HDAC inhibition and other signaling pathways, positions it as a molecule of significant interest for therapeutic development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the intricate roles of hexanoate in health and disease. Future research should focus on elucidating the specific molecular targets of hexanoate beyond HDACs, understanding its complex interactions with the gut microbiome, and translating the promising preclinical findings into clinical applications for metabolic disorders, neurological diseases, and cancer.

References

- 1. Hexanoate and octanoate inhibit transcription of the malic enzyme and fatty acid synthase genes in chick embryo hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. examine.com [examine.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of Fatty Acid Concentrations Among Blood Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. aocs.org [aocs.org]

- 11. glucagon.com [glucagon.com]

Hexanoate as a Human and Plant Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoate (B1226103), a six-carbon saturated fatty acid, is a versatile metabolite with significant, distinct roles in human and plant physiology. In humans, it is an important energy source, a product of gut microbiota metabolism, and a signaling molecule influencing lipid and glucose homeostasis. In plants, hexanoate acts as a potent priming agent, inducing robust defense responses against a broad spectrum of pathogens by modulating key signaling pathways. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and physiological functions of hexanoate in both kingdoms. It includes a detailed summary of quantitative data, experimental protocols for its analysis, and visual representations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the multifaceted biological activities of hexanoate.

Hexanoate in Human Metabolism

Hexanoate, also known as caproate, is a medium-chain fatty acid (MCFA) that plays a crucial role in human energy metabolism and cellular signaling. It is derived from dietary sources, particularly dairy fats and certain oils, and is also a significant product of carbohydrate fermentation by the gut microbiota[1].

Biosynthesis and Metabolism

In humans, hexanoate is primarily metabolized through the fatty acid β-oxidation pathway in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle for energy production[2][3][4][5][6]. The biosynthesis of hexanoate in humans is not a primary pathway for energy storage; rather, it is significantly contributed by the metabolic activities of gut bacteria[1][7][8].

Diagram: Fatty Acid β-Oxidation Pathway

Caption: Mitochondrial fatty acid β-oxidation of hexanoate.

Signaling Roles of Hexanoate

Hexanoate functions as a signaling molecule by activating G-protein coupled receptors (GPCRs), specifically GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2)[9][10][11][12][[“]]. These receptors are expressed in various tissues, including intestinal enteroendocrine cells, immune cells, and adipocytes.

Activation of GPR41 and GPR43 by short-chain fatty acids like hexanoate can lead to the release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in regulating glucose homeostasis and appetite.

Recent studies have also implicated hexanoate in the Akt-mTOR signaling pathway in hepatocytes, which is a central regulator of cell growth, proliferation, and metabolism[14][15].

Diagram: Hexanoate Signaling via GPR41/GPR43

References

- 1. researchgate.net [researchgate.net]

- 2. microbenotes.com [microbenotes.com]

- 3. Beta oxidation - Wikipedia [en.wikipedia.org]

- 4. Fatty acid beta oxidation | Abcam [abcam.com]

- 5. aocs.org [aocs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Gut microbiota-derived fatty acid and sterol metabolites: biotransformation and immunomodulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 13. consensus.app [consensus.app]

- 14. researchgate.net [researchgate.net]

- 15. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

The Scent of Nature: A Technical Guide to Hexanoate Esters from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Hexanoate (B1226103) esters, a class of volatile organic compounds, are pivotal contributors to the characteristic aromas of many fruits and fermented beverages. Their presence, even in trace amounts, can significantly influence the sensory profile of natural products, making them a subject of great interest in the food, fragrance, and pharmaceutical industries. This technical guide provides an in-depth exploration of the natural origins of hexanoate esters, their biosynthesis, and the analytical methodologies used for their characterization.

Natural Occurrence of Hexanoate Esters

Hexanoate esters are widely distributed in the plant kingdom and are significant products of fermentation. Their fruity and sweet aromas are key components of the flavor profiles of numerous foods and beverages.

Fruit Sources

A diverse range of fruits naturally produce hexanoate esters, which contribute to their unique and desirable aromas. Ethyl hexanoate and methyl hexanoate are among the most commonly identified.

-

Pome Fruits: Apples and pears are well-documented sources of hexanoate esters, which contribute to their characteristic fruity notes.

-

Stone Fruits: Apricots are known to contain a variety of C6 esters, including hexenyl acetate, which are crucial to their aroma.[1][2][3]

-

Berries: Strawberries are a significant source of various esters, with methyl hexanoate and ethyl hexanoate being important contributors to their complex aroma.[4][5] The concentration of these esters can vary with the cultivar and ripeness of the fruit.[4]

-

Tropical Fruits: Pineapples are renowned for their rich aroma, to which ethyl hexanoate and methyl hexanoate are major contributors.[6] Other tropical fruits like bananas also contain these esters.[7]

Fermented Beverages

The fermentation process, particularly by yeasts of the Saccharomyces genus, is a primary source of hexanoate esters in alcoholic beverages. These esters are formed as byproducts of yeast metabolism and are critical to the final flavor and aroma of the product.

-

Beer: Ethyl hexanoate is a common ester found in beer, typically contributing apple, pineapple, or aniseed notes.[8] Its concentration is influenced by factors such as yeast strain, fermentation temperature, and wort composition.

-

Wine: Wines, both red and white, contain ethyl hexanoate, which adds to their fruity character, often described as having notes of apple and pineapple.[9][10]

-

Spirits: Distilled beverages like whisky and various fruit brandies also contain a range of esters, including ethyl hexanoate, which contribute to their complex bouquets.[7]

Other Natural Sources

Beyond fruits and fermented beverages, hexanoate esters can be found in other natural products:

-

Cheese: The ripening process of certain cheeses can lead to the formation of various esters, including methyl hexanoate, which contributes to the overall flavor profile.[6]

Quantitative Data on Hexanoate Esters in Natural Sources

The concentration of hexanoate esters in natural products can vary significantly depending on the source, cultivar, ripeness, and processing methods. The following tables summarize some of the reported quantitative data for ethyl hexanoate and methyl hexanoate.

Table 1: Concentration of Ethyl Hexanoate in Various Natural Sources

| Natural Source | Concentration Range | Notes |

| Beer | 0.081 - 0.411 mg/L | Can vary significantly based on beer style and fermentation conditions. |

| Wine (White) | Varies with age | Concentrations of ethyl hexanoate were not significantly altered by the age of the wine in one study.[10] |

Table 2: Concentration of Methyl Hexanoate in Various Natural Sources

| Natural Source | Concentration Range | Notes |

| Pineapple Juice | 0.015 - 3.8 mg/mL | Significant variation between fresh and commercial juices.[11] |

| Strawberry | ~6.3 (peak area) | Decreases after a few days of storage.[11] |

Biosynthesis of Hexanoate Esters

The formation of hexanoate esters in natural sources involves complex biochemical pathways, primarily related to fatty acid metabolism.

Biosynthesis in Fruits

In fruits, the biosynthesis of C6 volatile compounds, which are the precursors to hexanoate esters, is largely driven by the lipoxygenase (LOX) pathway.

-

Linoleic and Linolenic Acid Breakdown: The pathway starts with the breakdown of polyunsaturated fatty acids, linoleic acid and linolenic acid.

-

Formation of C6 Aldehydes: The enzyme lipoxygenase (LOX) catalyzes the oxidation of these fatty acids, leading to the formation of hydroperoxides, which are then cleaved by hydroperoxide lyase (HPL) to produce C6 aldehydes (e.g., hexanal, (Z)-3-hexenal).

-

Reduction to C6 Alcohols: These aldehydes are subsequently reduced to their corresponding C6 alcohols (e.g., hexanol, (Z)-3-hexen-1-ol) by the enzyme alcohol dehydrogenase (ADH).

-

Esterification: Finally, the enzyme alcohol acyltransferase (AAT) catalyzes the esterification of these C6 alcohols with an acyl-CoA molecule (such as acetyl-CoA or hexanoyl-CoA) to form the corresponding hexanoate esters (e.g., hexyl acetate, ethyl hexanoate).[2][12]

Biosynthesis in Yeast

In yeast, hexanoate esters are primarily synthesized through pathways related to fatty acid metabolism.

-

Fatty Acid Synthesis (FAS): The de novo synthesis of fatty acids, including hexanoic acid, occurs through the fatty acid synthase (FAS) complex. Acetyl-CoA is the primary building block.

-

Reverse β-Oxidation (rBOX): An alternative pathway for the synthesis of medium-chain fatty acids like hexanoic acid is the reverse of the β-oxidation pathway.

-

Esterification: Once hexanoyl-CoA is formed, it can be esterified with an alcohol, most commonly ethanol (B145695) in fermenting yeast, by the action of alcohol acyltransferases (AATs), such as Atf1 and Eeb1, to produce ethyl hexanoate.

References

- 1. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Buy Methyl hexanoate | 106-70-7 [smolecule.com]

- 7. Ethyl hexanoate | The Fragrance Conservatory [fragranceconservatory.com]

- 8. Ethyl Hexanoate Flavour Standard for Sensory Training | FlavorActiV [flavoractiv.com]

- 9. Key positive aroma compounds - Oenobrands [oenobrands.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. journals.uni-lj.si [journals.uni-lj.si]

An In-depth Technical Guide to Hexanoate Cellular Uptake and Transport Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoate (B1226103), a six-carbon short-chain fatty acid (SCFA), plays a significant role in cellular metabolism and signaling. Its efficient transport across the plasma membrane is crucial for its physiological and pathological functions, including its role as an energy source, a histone deacetylase inhibitor, and a signaling molecule. This technical guide provides a comprehensive overview of the core mechanisms governing the cellular uptake and transport of hexanoate, with a focus on the key protein families involved, their regulation, and the experimental methodologies used to study these processes.

Core Mechanisms of Hexanoate Transport

The cellular uptake of hexanoate is a multifaceted process involving both passive diffusion and, more significantly, carrier-mediated transport. The protonated form of hexanoate can passively diffuse across the cell membrane, but the majority of its transport is facilitated by specific protein transporters, which handle its anionic form.[1] Several families of solute carriers have been implicated in this process.

Key Transporter Families

-

Monocarboxylate Transporters (MCTs): The MCT family, part of the SLC16A solute carrier family, are proton-coupled transporters that play a pivotal role in the transport of monocarboxylates like lactate, pyruvate, and short-chain fatty acids.[2][3] MCT1 (SLC16A1) and MCT4 (SLC16A3) are the most well-characterized members involved in SCFA transport.[1][4] They mediate the electroneutral transport of hexanoate in a 1:1 stoichiometry with a proton.[1] MCT1, in particular, is widely expressed and is considered a major route for the cellular uptake and efflux of SCFAs in various tissues, including the colon and the brain.[1][5][6]

-

Sodium-Coupled Monocarboxylate Transporters (SMCTs): The SMCT family, specifically SMCT1 (SLC5A8), facilitates the active transport of monocarboxylates by coupling their movement to the sodium gradient.[7] This allows for the accumulation of substrates against their concentration gradient. SMCT1 transports a range of short-chain fatty acids, and while specific kinetic data for hexanoate is not widely available, it is considered a substrate.[7][8]

-

Fatty Acid Translocase (CD36): CD36 is a transmembrane glycoprotein (B1211001) that facilitates the uptake of long-chain fatty acids.[9][10] While its primary substrates are long-chain fatty acids, its role in the transport of shorter-chain fatty acids like hexanoate is less defined but cannot be entirely ruled out, particularly in tissues with high lipid metabolism.[4][11] CD36 appears to enhance fatty acid uptake by increasing the rate of intracellular esterification rather than direct translocation across the membrane.[1]

-

Fatty Acid Transport Proteins (FATPs): FATPs are a family of proteins that facilitate the uptake of fatty acids across the plasma membrane, coupled with their activation to acyl-CoAs. While they are primarily associated with long-chain fatty acids, some isoforms may have broader substrate specificity that could include shorter-chain fatty acids.

Quantitative Data on Transporter Kinetics

While specific kinetic parameters (Km and Vmax) for hexanoate transport are not extensively reported in the literature, data for other monocarboxylates transported by MCTs and SMCTs can provide a valuable reference for experimental design.

| Transporter | Substrate | Km (mM) | Vmax (relative units) | Cell Type/System |

| MCT1 | L-Lactate | 4.54 | Not specified | Rat Brain Endothelial Cells |

| Pyruvate | 0.72 | Not specified | Rat Brain Endothelial Cells | |

| D-Lactate | 27.5 | Not specified | Rat Brain Endothelial Cells | |

| Butyrate | Not specified | 5-fold increase with substrate induction | Human Colonic Cells | |

| SMCT1 | β-D-hydroxybutyrate | 1.4 ± 0.1 | Not specified | Human SMCT1 expressing cells |

| Acetoacetate | 0.21 ± 0.04 | Not specified | Human SMCT1 expressing cells | |

| α-ketoisocaproate | 0.21 ± 0.03 | Not specified | Human SMCT1 expressing cells |

Note: This table summarizes available kinetic data for substrates of key transporters. Researchers should empirically determine the kinetic parameters for hexanoate in their specific experimental system.

Signaling Pathways Regulating Hexanoate Transport

The expression and activity of hexanoate transporters are dynamically regulated by various signaling pathways, allowing cells to adapt to changing metabolic demands.

Regulation of MCT1

Several signaling pathways converge to regulate MCT1 expression and trafficking:

-

Protein Kinase A (PKA): Activation of the cAMP-dependent PKA pathway can lead to the dephosphorylation and subsequent internalization of MCT1 from the plasma membrane into early endosomes.[12]

-

Wnt/β-catenin Pathway: The canonical Wnt/β-catenin signaling pathway increases the cell surface expression of MCT1 protein.[13]

-

Notch Signaling: Notch signaling is required for the Wnt/β-catenin-mediated upregulation of MCT1, indicating a crosstalk between these two pathways.[13]

-

Transcriptional Regulation: The tumor suppressor p53 can directly interact with the MCT1 gene promoter to inhibit its expression.[14][15] Conversely, in the absence of p53, hypoxia can lead to increased MCT1 expression, a process that may involve the transcription factor NF-κB.[14][15]

Regulation of CD36

The regulation of CD36 is crucial for fatty acid metabolism and is influenced by key metabolic hormones and signaling molecules:

-

Insulin: Insulin can increase the expression of CD36 and promote its translocation from intracellular stores to the plasma membrane, thereby enhancing fatty acid uptake.[16] This process is mediated through the PI 3-kinase/Akt signaling pathway.[16] Insulin has also been shown to reduce the ubiquitination of CD36, leading to increased protein levels.[5][7]

-

AMP-activated Protein Kinase (AMPK): AMPK, a key cellular energy sensor, can promote the translocation of CD36 to the plasma membrane, thereby stimulating fatty acid uptake.[17][18] Prolonged activation of AMPK can also increase the expression of fatty acid transporters.[17]

Experimental Protocols

Radiolabeled Hexanoate Uptake Assay

This method directly measures the uptake of radiolabeled hexanoate into cultured cells.

Materials:

-

Cultured cells of interest

-

[1-14C]Hexanoic acid or [3H]Hexanoic acid

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well or 96-well)

Protocol:

-

Cell Seeding: Seed cells in multi-well plates and culture until they reach the desired confluency (typically 80-90%).

-

Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed HBSS. Add fresh HBSS and incubate for 30-60 minutes at 37°C to allow cells to equilibrate.

-

Initiation of Uptake: Prepare a working solution of radiolabeled hexanoate in HBSS at various concentrations (e.g., 0.1, 1, 10, 100 µM). To initiate the uptake, aspirate the pre-incubation buffer and add the radiolabeled hexanoate solution to the cells.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 1, 5, 15, 30 minutes) at 37°C. The optimal incubation time should be determined empirically to be within the linear range of uptake.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three to five times with ice-cold PBS. This step is critical to remove any non-internalized radiolabel.

-

Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration of a parallel set of cell lysates using a standard protein assay (e.g., BCA assay) to normalize the uptake data (e.g., cpm/mg protein).

-

Data Analysis: Calculate the rate of hexanoate uptake at each concentration and time point. Kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.

Fluorescent Hexanoate Analog Uptake Assay

This method utilizes a fluorescently labeled hexanoate analog, such as BODIPY-hexanoate, to visualize and quantify cellular uptake.

Materials:

-

BODIPY-labeled hexanoate analog (e.g., BODIPY™ FL C6)

-

Cultured cells of interest

-

Cell culture medium

-

HBSS or other suitable buffer

-

Fluorescence microscope or a plate reader with fluorescence capabilities

-

Hoechst or DAPI for nuclear counterstaining (optional)

Protocol:

-

Cell Seeding: Seed cells on glass-bottom dishes or in clear-bottom multi-well plates suitable for fluorescence imaging.

-

Cell Staining: Prepare a working solution of the fluorescent hexanoate analog in HBSS or serum-free medium at a suitable concentration (typically in the low micromolar range, e.g., 1-5 µM).

-

Incubation: Remove the culture medium, wash the cells with HBSS, and add the fluorescent probe solution. Incubate for a specific period (e.g., 15-60 minutes) at 37°C.

-

Washing: Aspirate the probe solution and wash the cells several times with fresh HBSS to remove the extracellular fluorescent signal.

-

Imaging and Quantification:

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filter sets for the specific BODIPY dye. The intracellular localization of the probe can be observed. If desired, counterstain the nuclei with Hoechst or DAPI.

-

Plate Reader: For a more quantitative measurement, use a fluorescence plate reader to measure the total fluorescence intensity per well.

-

-

Data Analysis: Quantify the fluorescence intensity per cell or per well. This can be used to compare uptake under different experimental conditions (e.g., with or without transporter inhibitors).

Gene Silencing using siRNA to Identify Transporters

This method is used to determine the contribution of a specific transporter to hexanoate uptake.

Materials:

-

siRNA targeting the transporter of interest (e.g., MCT1, CD36)

-

Non-targeting control siRNA

-

Transfection reagent suitable for the cell line

-

Cultured cells of interest

-

Materials for either the radiolabeled or fluorescent uptake assay as described above

-

Materials for qRT-PCR or Western blotting to confirm knockdown efficiency

Protocol:

-

siRNA Transfection: Transfect the cultured cells with the specific siRNA or control siRNA according to the manufacturer's protocol for the chosen transfection reagent.

-

Incubation: Incubate the cells for 48-72 hours post-transfection to allow for the knockdown of the target protein.

-

Confirmation of Knockdown: Harvest a subset of the cells to confirm the knockdown efficiency of the target transporter at the mRNA level (qRT-PCR) and/or protein level (Western blotting).

-

Uptake Assay: Perform either the radiolabeled or fluorescent hexanoate uptake assay as described above on the transfected cells.

-

Data Analysis: Compare the rate of hexanoate uptake in cells treated with the specific siRNA to that in cells treated with the control siRNA. A significant reduction in uptake in the knockdown cells indicates that the targeted transporter plays a role in hexanoate uptake.[13][16][19]

Mandatory Visualizations

Signaling Pathways

References

- 1. CD36 enhances fatty acid uptake by increasing the rate of intracellular esterification but not transport across the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monocarboxylate transporter 1 (MCT1) mediates transport of short-chain fatty acids in bovine caecum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The enigmatic membrane fatty acid transporter CD36: New insights into fatty acid binding and their effects on uptake of oxidized LDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Knockdown of Mct1 in the arcuate nucleus increases food-anticipatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Monocarboxylic Acid Transporter 1 Trafficking by the Canonical Wnt/β-Catenin Pathway in Rat Brain Endothelial Cells Requires Cross-talk with Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identity of SMCT1 (SLC5A8) as a neuron-specific Na+-coupled transporter for active uptake of L-lactate and ketone bodies in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium-coupled monocarboxylate transporter 1 - Wikipedia [en.wikipedia.org]

- 9. Role of CD36 in membrane transport and utilization of long-chain fatty acids by different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endothelial cell CD36 optimizes tissue fatty acid uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monocarboxylate transporter 1 - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Prolonged AMPK activation increases the expression of fatty acid transporters in cardiac myocytes and perfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activation of AMPK reduces the co-transporter activity of NKCC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of Hexanoate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of aqueous hexanoate (B1226103) solutions, a topic of significant interest in fields ranging from pharmaceutical sciences to materials science. Hexanoate, a six-carbon short-chain fatty acid, and its salts exhibit unique solution behaviors, including micellization, which are governed by fundamental thermodynamic principles. Understanding these properties is crucial for applications such as drug delivery, formulation development, and comprehending biological interactions.

Core Thermodynamic Properties of Hexanoate Solutions

The behavior of hexanoate in aqueous solutions is characterized by several key thermodynamic parameters. While comprehensive experimental data for sodium hexanoate is not always readily available in consolidated tables, this guide synthesizes available information and provides data for closely related short-chain carboxylates to illustrate the expected trends.

Enthalpy of Solution (ΔHsoln)

The enthalpy of solution describes the heat absorbed or released when a solute dissolves in a solvent. For ionic compounds like sodium hexanoate, this process can be either endothermic (heat is absorbed, cooling the solution) or exothermic (heat is released, warming the solution). The enthalpy of solution is dependent on the final concentration of the solute.

Table 1: Enthalpy of Solution for Selected Ionic Compounds in Water at 25°C

| Cation | Anion | ΔHsoln (kJ/mol) at Infinite Dilution |

| Sodium | Chloride | +3.9[1] |

| Sodium | Bromide | -0.6[1] |

| Sodium | Iodide | -7.5[1] |

| Sodium | Hydroxide | -44.5[1] |

| Sodium | Acetate | -17.3[1] |

Micellization and its Thermodynamic Drivers

As amphiphilic molecules, hexanoate ions in aqueous solution can self-assemble into aggregates known as micelles above a certain concentration, termed the Critical Micelle Concentration (CMC). This process is a key characteristic of surfactants and is driven by a delicate balance of thermodynamic forces. The hydrophobic tails of the hexanoate ions are sequestered from water in the micelle's core, while the hydrophilic carboxylate head groups remain in contact with the aqueous environment.